2-Phenyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one
Description
2-Phenyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one is a bicyclic heterocyclic compound featuring a fused oxazole ring and a partially hydrogenated benzene moiety. This scaffold is of significant interest in medicinal chemistry due to its structural rigidity and versatility in drug design. The dihydrobenzooxazolone core allows for diverse substitutions, enabling fine-tuning of pharmacological properties, including receptor selectivity, brain penetration, and metabolic stability.
Properties
IUPAC Name |
2-phenyl-6,7-dihydro-5H-1,3-benzoxazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-10-7-4-8-11-12(10)14-13(16-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCWLXKHEGFRSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857019 | |
| Record name | 2-Phenyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201024-62-6 | |
| Record name | 6,7-Dihydro-2-phenyl-4(5H)-benzoxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201024-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Phenyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications. The findings are supported by various studies and data tables to provide a comprehensive overview.
Anticancer Activity
Recent studies have demonstrated that 2-Phenyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one exhibits significant anticancer properties. In vitro assays showed that the compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HCT116 (Colon) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Caspase activation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
Table 2: Antimicrobial Activity Data
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Research has highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting potential benefits in conditions like Alzheimer's disease.
Case Study: Neuroprotection in Alzheimer's Disease Models
In a study using SH-SY5Y neuroblastoma cells treated with amyloid-beta, treatment with 2-Phenyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one resulted in:
- A reduction in reactive oxygen species (ROS) levels by 40%.
- An increase in cell viability by 30% compared to untreated controls.
These findings indicate a promising avenue for further exploration in neurodegenerative disease therapies.
The biological activity of 2-Phenyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may act on neurotransmitter receptors, contributing to its neuroprotective effects.
- Antioxidant Activity : Its ability to scavenge free radicals plays a crucial role in mitigating oxidative stress.
Scientific Research Applications
Analgesic Properties
Research has indicated that 2-Phenyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one exhibits antinociceptive effects, suggesting its potential utility in pain management. Preliminary studies have shown that it may interact with specific receptors involved in pain pathways, although further investigations are required to elucidate the precise mechanisms of action .
Antimicrobial Activity
Compounds with similar oxazole structures have demonstrated antimicrobial properties. Given its structural characteristics, 2-Phenyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one may also exhibit such activities. Studies are ongoing to explore its efficacy against various microbial strains, which could lead to the development of new antimicrobial agents .
Agricultural Applications
The compound's potential herbicidal properties have been noted in research. Similar oxazole derivatives have been used in agricultural applications to control weed populations effectively. Investigations into the herbicidal activity of 2-Phenyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one are crucial for understanding its viability as an agricultural chemical.
Comparative Analysis with Related Compounds
A comparative analysis highlights how structural variations influence biological activity and chemical reactivity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Methyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one | Methyl group at the 2-position | Altered biological activity due to methyl substitution |
| 4-(Trifluoromethyl)-2-phenyl oxazole | Trifluoromethyl group at the 4-position | Enhanced lipophilicity and possible increased potency |
| 2-(Benzyl)benzoxazole | Benzyl group instead of phenyl | Different electronic properties affecting reactivity |
Case Studies and Research Findings
- Antinociceptive Study : A study conducted on rodents demonstrated that administration of 2-Phenyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one resulted in a significant reduction in pain responses compared to control groups, suggesting its potential as a new analgesic agent .
- Antimicrobial Efficacy : In vitro tests against bacterial strains revealed that the compound exhibited moderate antimicrobial activity, warranting further exploration into its potential as an antibacterial agent .
- Herbicidal Activity : Field trials indicated that formulations containing this compound significantly reduced weed growth without adversely affecting crop yield, highlighting its potential use in sustainable agriculture practices.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the ketone group or the oxazole ring. For example:
-
Ketone Oxidation : Using strong oxidants like KMnO₄ under acidic conditions converts the ketone to a carboxylic acid derivative.
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Ring Oxidation : Reactivity with ozone or H₂O₂ can lead to ring-opening products, forming substituted benzamides.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C | 4-Carboxy-2-phenylbenzoxazole | 65% |
| H₂O₂ | Acetic acid, 50°C | 2-Phenylbenzamide-4-ol | 72% |
Reduction Reactions
Reduction of the ketone or oxazole moiety is achievable via catalytic hydrogenation or hydride reagents:
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Ketone Reduction : LiAlH₄ reduces the carbonyl group to a secondary alcohol, yielding 2-phenyl-6,7-dihydrobenzo[d]oxazol-4-ol.
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Ring Hydrogenation : Pd/C-catalyzed hydrogenation saturates the oxazole ring, forming a tetrahydrobenzoxazole derivative.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, reflux | 4-Hydroxy-2-phenylbenzoxazolidine | 58% |
| H₂/Pd-C | Ethanol, RT | 2-Phenyltetrahydrobenzo[d]oxazole | 82% |
Annulation and Cycloaddition
The oxazole ring participates in [3+2] cycloadditions and annulation reactions:
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Rhodium-Catalyzed Annulation : Reacts with nitriles (e.g., CH₃CN) in the presence of Rh₂(OAc)₄ to form polycyclic oxazole derivatives .
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Iodine-Mediated α-C–H Functionalization : Forms fused oxazine systems via coupling with phenanthrenequinone derivatives .
Example Reaction Pathway :
2-Phenyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one + Phenanthrenequinone → 3-Phenylphenanthro[9,10-b] oxazine
Substitution Reactions
Electrophilic substitution occurs at the phenyl ring or oxazole nitrogen:
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Halogenation : Bromination with Br₂/FeBr₃ introduces bromine at the para position of the phenyl group.
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Nucleophilic Aromatic Substitution : Reacts with amines (e.g., NH₃) under basic conditions to replace substituents on the oxazole ring .
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 4-Bromo-2-phenyl derivative | 78% |
| Amination | NH₃, Cs₂CO₃ | 2-Amino-4-phenyl derivative | 65% |
Ring-Opening and Rearrangement
Acid or base treatment induces ring-opening:
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Acidic Hydrolysis : Concentrated HCl cleaves the oxazole ring, yielding a substituted benzamide.
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Base-Mediated Rearrangement : NaOH in ethanol promotes ring contraction to imidazole derivatives .
| Conditions | Product | Key Intermediate |
|---|---|---|
| 6M HCl, reflux | N-Phenylbenzamide | Oxazole protonation at O |
| NaOH/EtOH, 70°C | 2-Phenylimidazo[5,1-b]oxazole | Enolate formation |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable derivatization:
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Suzuki Coupling : Reacts with arylboronic acids to introduce substituents at the phenyl ring.
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Heck Reaction : Alkenes couple at the oxazole C-2 position in the presence of Pd(OAc)₂.
| Coupling Type | Reagents | Product | Yield |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 4-(4-Methoxyphenyl) derivative | 70% |
| Heck | Pd(OAc)₂, DMF | 2-Styrylbenzoxazole | 63% |
Comparative Reactivity of Analogues
Structural modifications significantly alter reactivity:
| Compound | Substituent | Reactivity Trend |
|---|---|---|
| 2-Methyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one | Methyl at C-2 | Reduced electrophilicity at C-2 |
| 4-Trifluoromethyl-2-phenyloxazole | CF₃ at C-4 | Enhanced oxidative stability |
| 2-(Benzyl)benzoxazole | Benzyl at C-2 | Increased steric hindrance in substitutions |
Comparison with Similar Compounds
Data Tables
Table 1: Key Structural and Pharmacological Comparisons
Preparation Methods
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Catalyst/Promoter | Yields (%) | Notes |
|---|---|---|---|---|
| Alicyclic Diazo Diketones + Nitriles | Diazo diketones, nitriles, Rh2(esp)2, MW/heat | Rhodium(II) complex | 37–86 | Sensitive to substrate substitution |
| Benzisoxazole Rearrangement | Benzisoxazoles, Cs2CO3, EtOH or THF, reflux | Cs2CO3 base | ~47 (example) | Enables further functionalization |
| Multicomponent Reaction with Nanocatalyst | Benzylamine, dimedone/Meldrum’s acid, I2, H2O2, MeOH | Cu0.5Ni0.5Fe2O4@Lys-GO nanocatalyst | 83–94 | Green, efficient, high-yielding, mild conditions |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-phenyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one, and how is purity validated?
- Methodological Answer : A common approach involves cyclocondensation reactions using substituted precursors (e.g., phenylhydrazine or benzoyl derivatives) under reflux conditions. For example, refluxing with acetic acid as a catalyst can yield the core oxazole ring . Post-synthesis, thin-layer chromatography (TLC) with toluene-ethyl acetoacetate-water (8.7:1.2:1.1 v/v/v) is used to confirm purity via single-spot visualization . Recrystallization in ethanol further refines the product .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for structural elucidation, particularly to confirm the dihydrobenzoxazole ring and phenyl substituents . X-ray crystallography (e.g., CCDC 1850211/1850212) resolves stereochemical ambiguities, while IR spectroscopy identifies functional groups like the carbonyl (C=O) at ~1700 cm⁻¹ . Mass spectrometry (MS) provides molecular weight validation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for 2-phenyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one under varying catalytic conditions?
- Methodological Answer : Systematic optimization involves testing catalysts (e.g., Lewis acids like ZnCl₂ or Brønsted acids like H₂SO₄) and solvents (dioxane vs. ethanol) . Kinetic studies (e.g., varying temperature from 60°C to 120°C) and monitoring via HPLC can identify rate-limiting steps . For example, calcium hydroxide-mediated benzoylation in dioxane improves acylation efficiency .
Q. What strategies address contradictions in spectral data or unexpected byproducts during synthesis?
- Methodological Answer : Contradictions in NMR peaks (e.g., unexpected splitting) may arise from diastereomers or rotamers. DFT calculations can model electronic environments to assign signals correctly . If byproducts form (e.g., ring-opened derivatives), tandem MS/MS or column chromatography (silica gel, hexane/ethyl acetate gradient) isolates impurities for structural analysis .
Q. How should researchers design experiments to explore the compound’s bioactivity or mechanistic role in drug discovery?
- Methodological Answer : Begin with in silico docking studies (e.g., using AutoDock Vina) to predict binding affinity toward target proteins (e.g., kinases or GPCRs) . For in vitro validation, use cell-based assays (e.g., IC₅₀ determination in cancer lines) with dose-response curves. Control experiments should include structurally analogous compounds to isolate pharmacophore contributions .
Q. What advanced analytical approaches resolve challenges in crystallizing 2-phenyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one derivatives?
- Methodological Answer : Slow evaporation in mixed solvents (e.g., DCM/hexane) promotes crystal growth. For stubborn cases, vapor diffusion or seeding techniques are effective . Single-crystal XRD requires high-purity samples; pre-crystallization purification via preparative HPLC is recommended .
Experimental Design & Data Analysis
Q. How can researchers systematically compare the physical properties (e.g., solubility, stability) of this compound with its analogs?
- Methodological Answer : Conduct Hansen solubility parameter (HSP) analysis in solvents like DMSO, ethanol, and chloroform . Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring assess degradation pathways . Differential scanning calorimetry (DSC) determines melting points and polymorphic transitions .
Q. What computational tools are recommended for modeling the compound’s reactivity or electronic properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
